molecular formula C5H10N2O B1395856 (S)-6-Methylpiperazin-2-one CAS No. 323592-68-3

(S)-6-Methylpiperazin-2-one

Cat. No. B1395856
M. Wt: 114.15 g/mol
InChI Key: ASFOHWKEKBODLZ-BYPYZUCNSA-N
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Description

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  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

    This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.





  • Physical And Chemical Properties Analysis

    This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).




  • Scientific Research Applications

    Alzheimer's Disease Treatment

    • Mannich Base Prodrugs for Alzheimer's : A study by Purgatorio et al. (2020) evaluated Mannich base derivatives, including compounds related to (S)-6-Methylpiperazin-2-one, as potential prodrugs for treating Alzheimer's disease. These derivatives showed promise due to their water solubility, stability, and ability to cross the blood-brain barrier, making them suitable for oral administration or as injectable derivatives in Alzheimer's disease models (Purgatorio et al., 2020).

    Chemical Structure Synthesis

    • Synthesis of Complex Chemical Structures : Research by Kohara et al. (2002) involved the synthesis of derivatives including 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene, demonstrating the role of compounds similar to (S)-6-Methylpiperazin-2-one in synthesizing complex chemical structures (Kohara et al., 2002).

    Development of Pharmacological Agents

    • Glucosidase Inhibitors and Antioxidant Activity : A study by Özil et al. (2018) reported the design and synthesis of benzimidazole derivatives containing a piperazine skeleton, similar to (S)-6-Methylpiperazin-2-one, for potential use as glucosidase inhibitors with antioxidant activity (Özil et al., 2018).
    • Anti-Inflammatory and Analgesic Agents : Karczmarzyk and Malinka (2008) explored isothiazolopyridines of Mannich base type, including derivatives of piperazine, for their potential as analgesic and anti-inflammatory agents (Karczmarzyk & Malinka, 2008).
    • Leukocyte Elastase Inhibitor Synthesis : Cvetovich et al. (1996) described the synthesis of L-694,458, a human leukocyte elastase inhibitor, utilizing compounds including (S)-6-Methylpiperazin-2-one as key intermediates, demonstrating its importance in pharmaceutical chemistry (Cvetovich et al., 1996).

    Safety And Hazards

    This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it.




  • Future Directions

    This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.




    For a specific compound like “(S)-6-Methylpiperazin-2-one”, you would need to consult the relevant scientific literature. Databases like PubMed, Scopus, or Web of Science can be useful for this. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to a university library, a librarian may be able to help you with your literature search. If you’re doing this research for a class or a project, your professor or supervisor would also be a good resource.


    properties

    IUPAC Name

    (6S)-6-methylpiperazin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ASFOHWKEKBODLZ-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CNCC(=O)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CNCC(=O)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H10N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70716949
    Record name (6S)-6-Methylpiperazin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70716949
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    114.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-6-Methylpiperazin-2-one

    CAS RN

    1558-58-3
    Record name (6S)-6-Methylpiperazin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70716949
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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